molecular formula C16H15N5O2S B11392739 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392739
M. Wt: 341.4 g/mol
InChI Key: JMJJUNGLBGCQET-UHFFFAOYSA-N
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Description

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes a phenyl group, a thiadiazole ring, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the thiadiazole ring can be formed through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate intermediates to form the dihydropyridazine ring.

    Final Coupling: The final step involves coupling the thiadiazole and dihydropyridazine intermediates under specific reaction conditions, such as using a coupling reagent in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Lacks the thiadiazole ring.

    N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: Lacks the phenyl group.

    4-oxo-1-phenyl-N-(1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide: Lacks the propyl group.

Uniqueness

The uniqueness of 4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-oxo-1-phenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C16H15N5O2S/c1-2-6-13-18-19-16(24-13)17-15(23)14-12(22)9-10-21(20-14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,17,19,23)

InChI Key

JMJJUNGLBGCQET-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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